Cyclobutyltriphenylphosphonium bromide
Overview
Description
Cyclobutyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H22BrP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with cyclobutyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+C4H7Br→Ph3P+C4H7Br−
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield cyclobutyltriphenylphosphine oxide.
Oxidation: The major product is typically triphenylphosphine oxide.
Reduction: The major product is triphenylphosphine.
Scientific Research Applications
Cyclobutyltriphenylphosphonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound is employed as a catalyst in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biological Studies: It is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Material Science: The compound is utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of cyclobutyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium center can stabilize negative charges, making it a versatile intermediate in various transformations. In biological systems, it can interact with cellular components, potentially affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of a cyclobutyl group.
Ethyltriphenylphosphonium Bromide: Contains an ethyl group instead of a cyclobutyl group.
Phenyltriphenylphosphonium Bromide: Contains a phenyl group instead of a cyclobutyl group.
Uniqueness: Cyclobutyltriphenylphosphonium bromide is unique due to its cyclobutyl group, which imparts different steric and electronic properties compared to other triphenylphosphonium salts. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable reagent in specific synthetic applications.
Properties
IUPAC Name |
cyclobutyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22P.BrH/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTAXONIWSZBTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597900 | |
Record name | Cyclobutyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3666-89-5 | |
Record name | Phosphonium, bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOBUTYLTRIPHENYLPHOSPHONIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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